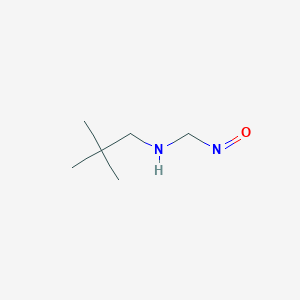

(2,2-Dimethylpropyl)(nitrosomethyl)amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H14N2O |

|---|---|

Molecular Weight |

130.19 g/mol |

IUPAC Name |

2,2-dimethyl-N-(nitrosomethyl)propan-1-amine |

InChI |

InChI=1S/C6H14N2O/c1-6(2,3)4-7-5-8-9/h7H,4-5H2,1-3H3 |

InChI Key |

OHSDMUPTZOJQLM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CNCN=O |

Origin of Product |

United States |

Foundational Aspects of 2,2 Dimethylpropyl Nitrosomethyl Amine Research

Contextualization within N-Nitrosamine Chemistry

(2,2-Dimethylpropyl)(nitrosomethyl)amine belongs to the N-nitrosamine class of organic compounds. antteknik.com N-nitrosamines are characterized by a specific chemical structure, R₂N−N=O, where a nitroso group (-N=O) is bonded to an amine nitrogen. antteknik.comwikipedia.org The 'R' groups attached to the nitrogen atom are typically alkyl groups. wikipedia.org The core structure of nitrosamines, specifically the C₂N₂O group, is planar. antteknik.com In dimethylnitrosamine, a simple N-nitrosamine, the N-N and N-O bond distances have been determined to be 132 and 126 picometers, respectively. antteknik.com

The formation of N-nitrosamines generally occurs through the reaction of a secondary or tertiary amine with a nitrosating agent, such as nitrous acid (HNO₂). wikipedia.orgnih.gov This reaction is relevant to how these compounds can form under certain biological conditions, for instance, in the acidic environment of the stomach from precursors present in the diet. nih.govnih.gov The concentration of nitrosamines can increase over time, and their formation is promoted by high temperatures. nih.gov

N-nitrosamines are notable for their widespread presence in the environment, including in air, water, and various foods and consumer products. nih.govnih.gov Their unintentional formation can occur during industrial processes and water disinfection. nih.gov

Research Significance of Alkylnitrosamines

Alkylnitrosamines, the subclass to which this compound belongs, are of significant interest in research primarily due to the potent carcinogenicity of many of its members. nih.govacs.org Compounds like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) are well-established and powerful animal carcinogens, and they are reasonably anticipated to be human carcinogens. nih.govnih.gov The carcinogenic potency of most N-nitrosamines is considered so significant that they are often excluded from the "Threshold of Toxicological Concern" concept used in risk assessment. nih.gov

The carcinogenicity of alkylnitrosamines is not direct; they require metabolic activation to exert their effects. wikipedia.orgnih.gov This activation process is a key area of research. It typically involves enzymatic α-hydroxylation of the alkyl group by cytochrome P450 enzymes. nih.govoup.com This initial step leads to the formation of an unstable intermediate that ultimately generates an alkyldiazonium ion. nih.gov This highly reactive electrophile can then alkylate DNA, forming DNA adducts. nih.govnih.gov If this DNA damage is not repaired, it can lead to mutations and the initiation of cancer. nih.govacs.org

The study of different alkylnitrosamines helps researchers understand how the structure of the alkyl groups influences metabolic activation and carcinogenic potential. oup.comca.gov This research has implications for understanding cancer risks associated with environmental and dietary exposure to these compounds. nih.govresearchgate.net

Interactive Table of Representative Alkylnitrosamines

| Compound Name | Molecular Formula | Structure |

| N-Nitrosodimethylamine (NDMA) | C₂H₆N₂O | (CH₃)₂NNO |

| N-Nitrosodiethylamine (NDEA) | C₄H₁₀N₂O | (CH₃CH₂)₂NNO |

| This compound | C₆H₁₄N₂O | (CH₃)₃CCH₂N(CH₃)NO |

| N-Nitrosomethyl-n-propylamine | C₄H₁₀N₂O | CH₃(CH₂)₂N(CH₃)NO |

| N-Nitrosodi-n-propylamine (NDPA) | C₆H₁₄N₂O | (CH₃CH₂CH₂)₂NNO |

| N-Nitrosodi-n-butylamine (NDBA) | C₈H₁₈N₂O | (CH₃(CH₂)₃)₂NNO |

Synthesis and Formation Mechanisms of 2,2 Dimethylpropyl Nitrosomethyl Amine

Chemical Synthesis Methodologies for N-Nitrosamines

The synthesis of N-nitrosamines is generally achieved through the nitrosation of their corresponding secondary amine precursors. For (2,2-Dimethylpropyl)(nitrosomethyl)amine, the immediate precursor is the secondary amine (2,2-dimethylpropyl)(methyl)amine. Various laboratory methods have been developed, ranging from traditional approaches to more modern, non-conventional techniques.

Conventional Synthetic Routes to N-Nitrosamines

The most traditional method for synthesizing N-nitrosamines involves the reaction of a secondary amine with a nitrosating agent, typically nitrous acid (HNO₂). google.com Nitrous acid is highly unstable and is therefore generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl). google.com

The general mechanism involves the protonation of nitrous acid to form the nitrosonium ion (NO⁺), which is a potent electrophile. The secondary amine, acting as a nucléophile, then attacks the nitrosonium ion. A subsequent deprotonation step yields the final N-nitrosamine product. This reaction is typically carried out in an acidic aqueous medium.

For the synthesis of this compound, the reaction would proceed as follows: (CH₃)₃CCH₂NH(CH₃) + NaNO₂ + HCl → (CH₃)₃CCH₂N(NO)CH₃ + NaCl + H₂O

Non-Conventional Synthetic Approaches for N-Nitrosamines

In recent years, alternative methods for N-nitrosamine synthesis have been developed to overcome some of the limitations of the conventional acid-catalyzed route, such as harsh reaction conditions and the use of strong acids. google.comgoogleapis.com These non-conventional approaches often offer milder conditions, better yields, and greater functional group tolerance. googleapis.comsigmaaldrich.com

One prominent non-conventional reagent is tert-butyl nitrite (TBN) . google.comgoogleapis.com TBN allows for the synthesis of N-nitrosamines from secondary amines under solvent-free, metal-free, and acid-free conditions. google.comsigmaaldrich.com This method is noted for its broad substrate scope, easy isolation procedures, and excellent yields. googleapis.comsigmaaldrich.com The reaction is compatible with sensitive functional groups like phenols, olefins, and alkynes, which might not be stable under strongly acidic conditions. googleapis.com

Other non-conventional methods include:

Bromonitromethane: This reagent can convert secondary amines to N-nitrosamines in both aqueous and organic solvents at room temperature. googleapis.com

Gaseous N₂O₄ and N₂O₃: These nitrogen oxides can rapidly nitrosate secondary amines in the aqueous phase. googleapis.com

Electrochemical Synthesis: A flow electrochemical method has been developed that uses sodium nitrite to nitrosate secondary amines. This approach avoids the need for acids or other harsh chemicals and has been successfully applied to a variety of cyclic and acyclic secondary amines with high yields. googleapis.com

| Method | Reagents | Key Advantages | Reference |

|---|---|---|---|

| Conventional | Secondary Amine, Sodium Nitrite, Mineral Acid | Well-established, uses common reagents | google.com |

| tert-Butyl Nitrite (TBN) | Secondary Amine, TBN | Solvent-free, metal-free, acid-free, high yields, mild conditions | google.comgoogleapis.comsigmaaldrich.com |

| Electrochemical | Secondary Amine, Sodium Nitrite | Mild, avoids harsh/toxic chemicals, high yields | googleapis.com |

| Bromonitromethane | Secondary Amine, Bromonitromethane | Room temperature reaction | googleapis.com |

| Nitrogen Oxides | Secondary Amine, N₂O₄ or N₂O₃ gas | Rapid reaction | googleapis.com |

Precursor Amine Synthesis (e.g., 2,2-Dimethylpropylamine)

The direct precursor for this compound is the secondary amine (2,2-dimethylpropyl)(methyl)amine , also known as N-methyl-2,2-dimethylpropylamine or N-methylneopentylamine. While specific, detailed industrial synthesis routes for this particular amine are not widely published, its synthesis can be achieved through standard organic chemistry methods for forming secondary amines.

A common and effective method is reductive amination . This process would involve the reaction of pivalaldehyde (2,2-dimethylpropanal) with methylamine to form an intermediate imine. This imine is then reduced in situ to the desired secondary amine, (2,2-dimethylpropyl)(methyl)amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄) or catalytic hydrogenation.

The two-step, one-pot reaction can be summarized as:

Imine Formation: (CH₃)₃CCHO + CH₃NH₂ ⇌ (CH₃)₃CCH=NCH₃ + H₂O

Reduction: (CH₃)₃CCH=NCH₃ + [H] → (CH₃)₃CCH₂NHCH₃

This method is a versatile and widely used strategy for the synthesis of a broad range of primary, secondary, and tertiary amines.

Environmental and In Situ Formation Mechanisms of N-Nitrosamines

N-nitrosamines are recognized as disinfection byproducts (DBPs) that can form in water treatment processes, particularly during chloramination. orgsyn.orgmdpi.com Their formation is a significant concern due to their potential carcinogenicity. orgsyn.org

Formation during Water Disinfection Processes (e.g., Chloramination)

Chloramination, the use of chloramines (primarily monochloramine, NH₂Cl) to disinfect drinking water, is a major pathway for the formation of N-nitrosamines like N-nitrosodimethylamine (NDMA). orgsyn.orgmdpi.comgoogle.com The formation mechanisms are complex and involve reactions between the disinfectant and organic nitrogen precursors present in the source water. mdpi.com

The currently accepted mechanism suggests that dichloramine (NHCl₂), which is often present in equilibrium with monochloramine, is a key reactant. google.comnih.gov Dichloramine reacts with secondary amines (like dimethylamine for NDMA formation) to create an unsymmetrical dialkylhydrazine intermediate. google.comnih.gov This intermediate is then oxidized, often by dissolved oxygen, to form the corresponding N-nitrosamine. nih.gov

Several factors can influence the rate and extent of N-nitrosamine formation during chloramination:

Precursor Concentration: The presence of amine-containing organic compounds is a prerequisite for formation. orgsyn.org

Chloramine Species: Dichloramine is considered a more critical reactant than monochloramine. nih.gov

Dissolved Oxygen: Molecular oxygen plays an important role in the oxidation of the hydrazine intermediate to the final nitrosamine (B1359907) product. orgsyn.orgnih.gov

pH: The pH of the water can affect the speciation of chloramines and the reactivity of precursors.

Bromide: The presence of bromide can impact N-nitrosamine formation, sometimes improving the yield through the action of reactive bromamines. nih.gov

| Factor | Influence on N-Nitrosamine Formation | Reference |

|---|---|---|

| Disinfectant | Chloramination has a higher potential to form N-nitrosamines than chlorination. | |

| Key Reactant | Dichloramine (NHCl₂) is a critical reactant in the formation pathway. | google.comnih.gov |

| Precursors | Formation depends on the presence of organic nitrogen compounds (amines). | orgsyn.orgmdpi.com |

| Oxidant | Dissolved oxygen is crucial for oxidizing the hydrazine intermediate. | orgsyn.orgnih.gov |

| Water Matrix | Presence of bromide and natural organic matter can influence formation rates. | orgsyn.orgnih.gov |

Electrochemical Formation Pathways in Aqueous Systems

Electrochemical processes are also being investigated as potential pathways for N-nitrosamine formation. For instance, the electrochemical chlorination (EC) of waters containing nitrogenous waste, such as urine, has been shown to generate various N-nitrosamines. This process, using dimensionally stable anodes, can produce nitrosamines even during short-term electrolysis.

Mechanistic studies indicate that the formation kinetics are influenced by the composition of the water, with factors such as pH, bromide and ammonium concentrations, and current density playing a role. The presence of nitrogenous metabolites like amino acids and protein-like products in the water serves as a significant source of precursors for nitrosamine formation during electrochemical treatment.

Nitrite-Amine Interactions under Varying Conditions

The formation of this compound, an N-nitrosamine, is contingent upon the reaction between its secondary amine precursor, (2,2-Dimethylpropyl)(methyl)amine, and a nitrosating agent. The most common nitrosating agent in many environments is derived from nitrite salts (such as sodium nitrite) under acidic conditions. The interaction is a classic example of N-nitrosation, a process extensively studied for various secondary amines. The rate and extent of this reaction are profoundly influenced by several factors, including pH, temperature, and the concentrations of the reacting species. A critical aspect influencing the formation of this compound is the significant steric hindrance posed by the 2,2-dimethylpropyl (neopentyl) group attached to the nitrogen atom.

The generally accepted mechanism for the nitrosation of secondary amines in acidic aqueous solutions involves the formation of dinitrogen trioxide (N₂O₃) from nitrous acid (HNO₂), which itself is formed from the protonation of nitrite ions. Dinitrogen trioxide is a potent nitrosating agent that then reacts with the unprotonated form of the secondary amine to yield the N-nitrosamine.

The reaction rate is typically maximal at a pH range of approximately 2.5 to 3.4. freethinktech.com This optimal pH is a compromise: acidic conditions are necessary to form the active nitrosating species (N₂O₃), but the concentration of the reactive unprotonated amine decreases as the pH drops and the amine becomes protonated. At pH values above 7, the formation of N-nitrosamines is generally considered to be of low risk, although it can be catalyzed by other species like formaldehyde (B43269).

Detailed Research Findings

Influence of Steric Hindrance:

The 2,2-dimethylpropyl group is exceptionally bulky. This steric hindrance is expected to significantly decrease the rate of nitrosation compared to less hindered secondary amines like dimethylamine or diethylamine. The bulky group physically obstructs the approach of the nitrosating agent to the nitrogen atom's lone pair of electrons, thereby increasing the activation energy of the reaction.

Computational studies using Density Functional Theory (DFT) have explored the impact of steric effects on the activation energy for N-nitrosation. These studies indicate that while the reaction remains likely to occur even for amines with sterically hindered groups, the energy barriers are higher. researchgate.net For instance, the steric hindrance of an isopropyl group has been noted to reduce the carcinogenic concern of the resulting nitrosamine, which is related to its formation and reactivity. pharmaexcipients.com The neopentyl group in (2,2-Dimethylpropyl)(methyl)amine would exert an even more pronounced steric effect.

Effect of pH and Reactant Concentration:

Rate = k [R₂NH] [HNO₂]²

where:

k is the rate constant.

[R₂NH] is the concentration of the unprotonated secondary amine.

[HNO₂] is the concentration of nitrous acid.

This relationship underscores that the formation of this compound would be highly dependent on the acidity of the environment and the amount of available nitrite.

Data on Nitrosation of Secondary Amines

To illustrate the impact of molecular structure on nitrosation rates, the following table presents comparative kinetic data for a series of secondary amines under specific acidic conditions. While data for (2,2-Dimethylpropyl)(methyl)amine is not included, the trend observed with increasing alkyl chain length and branching provides insight into the expected reactivity of this sterically hindered amine.

| Secondary Amine | Relative Rate Constant (k_rel) | Structure of Alkyl Group | Expected Steric Hindrance |

|---|---|---|---|

| Dimethylamine | 1.00 | Methyl (-CH₃) | Low |

| Diethylamine | 0.45 | Ethyl (-CH₂CH₃) | Moderate |

| Di-n-propylamine | 0.10 | n-Propyl (-CH₂CH₂CH₃) | Medium |

| Di-n-butylamine | 0.07 | n-Butyl (-CH₂CH₂CH₂CH₃) | Medium-High |

| Di-isopropylamine | 0.003 | Isopropyl (-CH(CH₃)₂) | High |

| (2,2-Dimethylpropyl)(methyl)amine | Significantly < 0.003 | Neopentyl (-CH₂C(CH₃)₃) | Very High |

The data clearly show a decrease in the relative rate of nitrosation as the steric bulk of the alkyl groups increases. The branching in di-isopropylamine leads to a dramatic reduction in reactivity compared to its linear-chain isomer, di-n-propylamine. Given that the 2,2-dimethylpropyl group is substantially bulkier than an isopropyl group, it can be confidently inferred that the rate of formation of this compound would be exceptionally slow under comparable conditions. This slow reaction kinetic is a critical factor in assessing the likelihood of its formation.

Metabolic Bioactivation and Biotransformation of 2,2 Dimethylpropyl Nitrosomethyl Amine

Enzymatic α-Hydroxylation Pathways

The initial and often rate-limiting step in the metabolic activation of N-nitrosamines is the hydroxylation of the carbon atom adjacent (in the α-position) to the nitroso group. nih.govacs.org This oxidative reaction transforms the chemically stable parent nitrosamine (B1359907) into a highly unstable α-hydroxynitrosamine intermediate. acs.orgnih.gov

The enzymatic α-hydroxylation of N-nitrosamines is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. researchgate.netmdpi.com These enzymes are central to the metabolism of a vast array of xenobiotics. Several CYP isozymes have been identified as key players in the bioactivation of various nitrosamines, with differing substrate specificities and catalytic efficiencies. nih.gov

Research has implicated multiple CYP families in this process, including CYP1A, CYP2A, CYP2B, CYP2E1, and CYP3A. nih.govnih.gov For instance, CYP2E1 is a primary catalyst for the bioactivation of N-nitrosodimethylamine (NDMA), while members of the CYP2A subfamily, such as CYP2A6 and CYP2A13, are efficient in activating tobacco-specific nitrosamines. nih.govnih.govresearchgate.net The specific isozyme involved can significantly influence the rate and pathway of metabolism. nih.gov

The structure of the nitrosamine itself is a major determinant of which CYP isozyme will catalyze its metabolism. For (2,2-Dimethylpropyl)(nitrosomethyl)amine, the presence of a bulky tert-butyl group attached to one of the α-carbons introduces significant steric hindrance. acs.org This structural feature is known to decrease the probability of α-hydroxylation, as it can inhibit the optimal binding of the substrate within the active site of the metabolizing enzyme. acs.orgnih.gov This reduced likelihood of α-carbon hydroxylation is a key factor that tends to diminish the carcinogenic potential of a nitrosamine. nih.govacs.org

| CYP Isozyme | N-Nitrosamine Substrate(s) | Primary Metabolic Pathway |

|---|---|---|

| CYP2E1 | N-Nitrosodimethylamine (NDMA), N-Nitrosodiethylamine (NDEA) | α-Hydroxylation |

| CYP2A6 | N'-Nitrosonornicotine (NNN), N,N-Dimethylnitrosamine (DMN) | α-Hydroxylation (5'- and 2'-hydroxylation for NNN) |

| CYP2A13 | N'-Nitrosonornicotine (NNN) | α-Hydroxylation |

| CYP2B1 | N-Nitrosodipropylamine (NDPA) | α-Hydroxylation |

Stereochemistry can play a significant role in the metabolism of chiral nitrosamines. The three-dimensional arrangement of atoms in a molecule can influence its interaction with the active site of a P450 enzyme, leading to differences in metabolic rates and products between stereoisomers.

Studies on the enantiomers of N'-nitrosonornicotine (NNN), (R)-NNN and (S)-NNN, have demonstrated this principle. Various P450 2A enzymes show distinct preferences and catalytic efficiencies for the α-hydroxylation of these two enantiomers. For example, P450 2A enzymes catalyze the 5'-hydroxylation of both (R)- and (S)-NNN, but 2'-hydroxylation is observed almost exclusively for the (R)-NNN enantiomer. nih.gov This demonstrates that the specific orientation of the substrate within the enzyme's active site dictates which α-hydrogen is accessible for abstraction and subsequent hydroxylation. Such stereochemical considerations are fundamental to understanding the structure-activity relationships in nitrosamine metabolism. nih.gov

Formation of Electrophilic Intermediates

Following the initial enzymatic α-hydroxylation, the resulting α-hydroxynitrosamine is chemically unstable and undergoes spontaneous, non-enzymatic decomposition. nih.govresearchgate.net This decomposition is the critical step that generates highly reactive electrophilic intermediates responsible for the alkylation of cellular macromolecules like DNA. mdpi.comnih.gov

The decomposition of an α-hydroxynitrosamine leads to the formation of an alkyldiazonium ion. nih.govacs.org This process involves the cleavage of the C-N bond, releasing a carbonyl compound and a diazohydroxide intermediate. The diazohydroxide is unstable and rapidly converts to the corresponding diazonium ion. nih.gov

For an asymmetrical nitrosamine like this compound, α-hydroxylation can theoretically occur at either of the two α-carbons:

Hydroxylation of the methyl group: This would produce α-hydroxy(nitrosomethyl)(2,2-dimethylpropyl)amine, which would decompose into formaldehyde (B43269) and a (2,2-dimethylpropyl)diazonium ion.

Hydroxylation of the methylene (B1212753) group: This would yield (nitrosomethyl)(1-hydroxy-2,2-dimethylpropyl)amine, which would subsequently break down to form 2,2-dimethylpropanal and the methyldiazonium ion. nih.gov

These diazonium ions are potent alkylating agents that can react with nucleophilic sites on DNA bases, initiating the process of carcinogenesis. nih.govnih.gov

A carbonyl compound, specifically an aldehyde, is generated concurrently with the diazohydroxide during the decomposition of the α-hydroxynitrosamine intermediate. researchgate.netmdpi.com The identity of the aldehyde depends on which α-carbon of the parent nitrosamine was hydroxylated.

Alternative Biotransformation Routes

While α-hydroxylation is the primary activation pathway for many nitrosamines, alternative metabolic routes also exist. These pathways often lead to detoxification and excretion rather than the formation of reactive alkylating agents. For compounds where α-hydroxylation is sterically hindered, such as this compound, these alternative routes may be particularly significant.

One major alternative pathway is hydroxylation at other positions on the alkyl chains (β, γ, ω, or ω-1). mdpi.comnih.gov Studies on N-nitrosodialkylamines with longer alkyl chains have shown that as the chain length increases, the rate of α-hydroxylation decreases while hydroxylation at the (ω-1) carbon becomes a major metabolic pathway. nih.gov For this compound, this could involve oxidation of one of the methyl groups on the tert-butyl moiety.

Other reported detoxification pathways for N-nitrosamines include:

Denitrosation: The removal of the nitroso group (-NO) from the amine, which detoxifies the compound by preventing the formation of diazonium ions. acs.org

Reduction: The enzymatic reduction of the nitroso group to form the corresponding hydrazine. acs.org

These alternative biotransformation routes compete with α-hydroxylation and can significantly influence the ultimate biological effect of a given N-nitrosamine.

| Pathway | Initial Step | Key Intermediates | Potential Outcome |

|---|---|---|---|

| α-Hydroxylation (Methyl) | CYP-mediated oxidation of methyl group | (2,2-Dimethylpropyl)diazonium ion, Formaldehyde | Bioactivation (Alkylation) |

| α-Hydroxylation (Methylene) | CYP-mediated oxidation of methylene group | Methyldiazonium ion, 2,2-Dimethylpropanal | Bioactivation (Alkylation) |

| ω-1 Hydroxylation | CYP-mediated oxidation of tert-butyl group | Hydroxylated nitrosamine | Detoxification |

| Denitrosation | Removal of the nitroso group | (2,2-Dimethylpropyl)methylamine | Detoxification |

Nitroreduction Pathways in Xenobiotic Metabolism

Nitroreduction is a metabolic pathway for various nitro-containing xenobiotics, catalyzed by a variety of enzymes known as nitroreductases. This process involves the reduction of a nitro group (NO₂) to a nitroso (NO), hydroxylamino (NHOH), and finally an amino (NH₂) group. nih.gov While this compound contains a nitroso group rather than a nitro group, the reduction of the N-nitroso moiety is also a potential, though generally considered minor, metabolic pathway for N-nitrosamines. This pathway is typically less significant than oxidative metabolism for the bioactivation of most nitrosamines.

Formation of Metabolic-Intermediate Complexes with Cytochrome P450

The primary route for the metabolic activation of N-nitrosamines is through oxidative metabolism catalyzed by cytochrome P450 (CYP) enzymes. impactfactor.orgresearchgate.net For N-nitroso-N-methyl-N-alkylamines, this process is initiated by the hydroxylation of the carbon atom adjacent (in the α-position) to the nitroso group. researchgate.net In the case of this compound, this would involve either the methyl or the 2,2-dimethylpropyl (neopentyl) group.

α-Hydroxylation of the methyl group would lead to the formation of an unstable α-hydroxynitrosamine intermediate. This intermediate would be expected to spontaneously decompose to yield formaldehyde and a neopentyldiazonium ion. Alternatively, α-hydroxylation of the neopentyl group would produce an unstable intermediate that decomposes to form 2,2-dimethylpropanal and the highly reactive methyldiazonium ion. These diazonium ions are potent alkylating agents capable of reacting with cellular macromolecules.

The specific cytochrome P450 isozymes involved in the metabolism of many nitrosamines have been identified, with CYP2E1 and CYP2B1 being particularly important for the activation of simple dialkylnitrosamines. mdpi.comnih.gov During the catalytic cycle, reactive metabolites can sometimes form a stable, inhibitory complex with the heme iron of the cytochrome P450 enzyme, known as a metabolic-intermediate (MI) complex. This can lead to mechanism-based inhibition of the enzyme. While this phenomenon is documented for some amine-containing compounds, specific evidence for the formation of such complexes with this compound is not available in the current scientific literature.

Due to the absence of specific experimental data for this compound, no data tables on its metabolic profile can be provided. One study that included "N-Methyl-N-nitroso-neopentylamine" in a panel of nitrosamines found it to be negative for mutagenicity in Salmonella typhimurium. ca.gov

Molecular Interactions and Dna Adduct Formation by 2,2 Dimethylpropyl Nitrosomethyl Amine

Characterization of Specific DNA Adducts

The methyldiazonium ion generated from the metabolism of (2,2-Dimethylpropyl)(nitrosomethyl)amine can methylate DNA at various positions, with a preference for nitrogen and oxygen atoms in the purine (B94841) and pyrimidine (B1678525) bases. nih.gov

Methylated Purine Adducts (e.g., O6-Me-Gua, N7-Me-Gua)

The most significant DNA adducts formed by simple methylating nitrosamines are methylated purines. nih.govnih.gov

N7-methylguanine (N7-Me-Gua): This is typically the most abundant adduct formed. nih.gov The N7 position of guanine (B1146940) is highly nucleophilic and accessible within the major groove of the DNA helix. While plentiful, N7-Me-Gua is not considered a major pre-mutagenic lesion, as it does not directly interfere with the Watson-Crick base pairing during DNA replication. However, it can destabilize the glycosidic bond, potentially leading to depurination and the formation of an abasic site, which is mutagenic if not repaired. nih.gov

O6-methylguanine (O6-Me-Gua): Although formed in smaller quantities compared to N7-Me-Gua, O6-Me-Gua is one of the most critical mutagenic and carcinogenic lesions. nih.govnih.gov The methylation at the O6 position of guanine disrupts the hydrogen bonding face of the base. During DNA replication, O6-Me-Gua frequently mispairs with thymine (B56734) instead of cytosine. epa.gov This leads to G:C to A:T transition mutations in subsequent rounds of replication if the adduct is not repaired. epa.gov The formation and persistence of O6-Me-Gua in tissues are strongly correlated with the carcinogenic potential of methylating agents. nih.gov

Other methylated purine adducts, such as N3-methyladenine (N3-MeA), are also formed but are generally less abundant than N7-Me-Gua and O6-Me-Gua. nih.govnih.gov

Methylated Pyrimidine Adducts (e.g., O4-Me-Thd, O2-Me-Thd)

Methylation also occurs on pyrimidine bases, particularly at oxygen atoms, leading to lesions that are highly persistent and miscoding. mdpi.com

O4-methylthymidine (O4-Me-Thd): This adduct is formed when the O4 position of thymine is methylated. Like O6-Me-Gua, O4-Me-Thd is a pro-mutagenic lesion because it disrupts normal base pairing. It can direct the incorporation of guanine instead of adenine (B156593) during DNA synthesis, resulting in T:A to C:G transitions. nih.gov O4-Me-Thd is known to be poorly repaired in mammalian cells, and its persistence likely contributes significantly to the mutagenicity of methylating nitrosamines. mdpi.comnih.gov

O2-methylthymidine (O2-Me-Thd): Methylation at the O2 position of thymine also creates a miscoding lesion. nih.gov Research has shown that O2-Me-Thd can block DNA synthesis and induce mutations. mdpi.comnih.gov Similar to O4-Me-Thd, this adduct is repaired inefficiently, leading to its persistence in the genome. nih.gov

The relative amounts of these different adducts can vary depending on the specific nitrosamine (B1359907), the metabolic activity of the tissue, and the DNA sequence context.

Research on DNA Adduct Persistence and Repair Mechanisms

The biological consequence of DNA adduct formation is heavily dependent on their persistence, which is determined by the cell's capacity for DNA repair. nih.gov Mammalian cells have evolved several sophisticated repair pathways to counteract the damaging effects of DNA alkylation. nih.gov

| Adduct | Repair Pathway | Key Enzymes/Proteins | Significance of Repair |

| O6-methylguanine (O6-Me-Gua) | Direct Reversal | O6-alkylguanine-DNA alkyltransferase (AGT/MGMT) | AGT directly transfers the methyl group from guanine to one of its own cysteine residues. This is an error-free but stoichiometric process, as the protein is consumed in the reaction. High AGT activity provides significant protection against the mutagenic effects of O6-Me-Gua. nih.govnih.govnih.gov |

| N7-methylguanine (N7-Me-Gua) | Base Excision Repair (BER) | N-methylpurine DNA glycosylase (MPG/AAG), AP endonuclease, DNA polymerase, DNA ligase | The glycosylase recognizes and excises the damaged base, creating an apurinic/apyrimidinic (AP) site. The DNA backbone is then cleaved, and the correct nucleotide is inserted and sealed. BER is a highly efficient pathway for removing base damage that does not distort the helix. nih.gov |

| O4-methylthymidine (O4-Me-Thd) | Limited Direct Reversal / Nucleotide Excision Repair (NER) | O6-alkylguanine-DNA alkyltransferase (AGT/MGMT) | Repair is generally inefficient. AGT can repair O4-Me-Thd, but to a much lesser extent than O6-Me-Gua. The persistence of this adduct is a major factor in the mutagenicity of methylating agents. mdpi.com |

| O2-methylthymidine (O2-Me-Thd) | Limited Direct Reversal / Nucleotide Excision Repair (NER) | O6-alkylguanine-DNA alkyltransferase (AGT/MGMT) | This lesion is also poorly repaired. Its persistence can block DNA replication and is highly mutagenic. mdpi.comnih.gov |

Research shows that the efficiency of these repair systems can vary significantly between different tissues and cell types. nih.gov For instance, some tissues may have high levels of AGT, rendering them more resistant to the carcinogenic effects of O6-Me-Gua, while others with low AGT levels are more susceptible. nih.govnih.gov The persistence of poorly repaired adducts like O4-Me-Thd and O2-Me-Thd in target tissues is a critical determinant of cancer risk following exposure to methylating nitrosamines. mdpi.com

Role of Intestinal Microflora in DNA Adduct Formation Research

The intestinal microflora, or gut microbiome, represents a complex ecosystem of microorganisms that can significantly influence the metabolism of xenobiotics, including N-nitrosamines. nih.gov The metabolic activities of these microbes can either increase or decrease the toxicity of ingested compounds, thereby modulating the extent of DNA adduct formation in various tissues. nih.govresearchgate.net

The role of the gut microbiome in nitrosamine metabolism can involve several mechanisms:

Metabolic Activation/Detoxification: Certain gut bacteria possess enzymes that can metabolize nitrosamines. This can potentially contribute to their bioactivation, supplementing the activity of host enzymes like CYPs. Conversely, some microbial pathways may lead to detoxification. researchgate.net

Modulation of Host Metabolism: The gut microbiome can influence the expression and activity of host metabolic enzymes, including CYPs in the liver and other tissues. This indirect effect can alter the systemic bioactivation of nitrosamines.

Enterohepatic Recirculation: Intestinal microflora can cleave conjugates (e.g., glucuronides) of metabolites that have been excreted into the bile. nih.gov This process can release the original metabolite, allowing it to be reabsorbed into circulation, which prolongs its half-life and increases the potential for DNA adduct formation in the liver and other tissues. nih.gov

Studies using germ-free versus conventional animals have demonstrated that the presence of intestinal microflora can enhance the formation of DNA adducts from certain carcinogens. nih.gov For example, research on nitroaromatic compounds has shown that microbial nitroreduction is a crucial step in their activation to DNA-damaging agents. While direct studies on the role of gut flora in the metabolism of this compound are limited, the established principles suggest that the microbiome could play a significant role in modulating its genotoxic effects. nih.gov The composition and metabolic activity of an individual's gut microbiome may, therefore, be a factor in their susceptibility to nitrosamine-induced carcinogenesis. nih.gov

Advanced Analytical Methodologies for 2,2 Dimethylpropyl Nitrosomethyl Amine Research

Chromatographic Techniques for Separation and Detection

The quantification of (2,2-Dimethylpropyl)(nitrosomethyl)amine, like other nitrosamine (B1359907) impurities, necessitates highly sensitive and selective analytical methods due to the low concentration levels at which they are typically present. Chromatographic techniques coupled with mass spectrometry are the cornerstone of modern nitrosamine analysis, providing the requisite performance to meet stringent regulatory requirements. nih.gov Both liquid chromatography and gas chromatography are utilized, with the choice often depending on the physicochemical properties of the analyte and the complexity of the sample matrix. nih.goveurofins.com These advanced methods are essential for accurately detecting and quantifying trace-level nitrosamine impurities in various substances, including pharmaceutical products. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications in Nitrosamine Analysis

Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is widely regarded as a primary technique for the analysis of nitrosamines. lcms.cz Its strength lies in its broad applicability to a wide range of nitrosamines, including those that are non-volatile or thermally labile, which may decompose under the high-temperature conditions of gas chromatography. basciences.compmda.go.jp

The methodology involves the separation of the target analyte from the sample matrix using a liquid chromatograph, followed by detection with a tandem quadrupole mass spectrometer. lcms.cz This detector offers exceptional sensitivity and selectivity. lcms.cz Ionization of the analyte is typically achieved using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). lcms.cz While APCI is a standard and robust choice for many small-molecule nitrosamines, ESI can be better suited for more complex or polar nitrosamine structures. lcms.czsepscience.com

For quantification, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. lcms.cz This mode involves monitoring a specific precursor-to-product ion transition, which significantly enhances selectivity by filtering out background noise from the matrix, allowing for the accurate measurement of trace-level impurities. lcms.cz The development of LC-MS/MS methods is crucial for ensuring that pharmaceutical products are free from unacceptable levels of nitrosamine contaminants. thermofisher.com

Table 1: Typical LC-MS/MS Parameters for Nitrosamine Analysis

| Parameter | Typical Conditions |

| LC Column | C18 or Phenyl-Hexyl stationary phases |

| Mobile Phase A | Water with 0.1% Formic Acid sciex.com |

| Mobile Phase B | Methanol or Acetonitrile sciex.comjapsonline.com |

| Flow Rate | 0.3 - 0.8 mL/min japsonline.com |

| Ionization Mode | Positive (+) APCI or ESI sepscience.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) lcms.cz |

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications in Nitrosamine Analysis

Gas chromatography-mass spectrometry (GC-MS/MS) is another powerful and widely used technique for the determination of nitrosamines, particularly those that are volatile or semi-volatile. labrulez.comrestek.com The use of a triple quadrupole mass spectrometer is recommended to achieve the low detection limits required and to mitigate potential matrix interferences. restek.com

In this technique, the sample is introduced into a heated injection port where it is vaporized. The gaseous analytes are then separated based on their boiling points and interaction with the stationary phase within a long, narrow capillary column. nih.gov Following separation, the analytes are ionized, typically using electron impact (EI) ionization, and detected by the mass spectrometer. labrulez.com

While GC-MS/MS is highly effective, a critical consideration is the thermal stability of the sample matrix. In some cases, the high temperatures of the GC injector can cause the degradation of certain active pharmaceutical ingredients (APIs), leading to the artificial formation of nitrosamines and resulting in an overestimation of the impurity. basciences.com Therefore, LC-MS/MS is often the preferred method for thermally labile matrices. basciences.com

Table 2: Typical GC-MS/MS Parameters for Nitrosamine Analysis

| Parameter | Typical Conditions |

| GC Column | WAX-type (e.g., DB-WAX) or 5% Phenyl Polysiloxane restek.comnih.gov |

| Carrier Gas | Helium nih.gov |

| Injection Mode | Liquid injection or Headspace restek.com |

| Temperature Program | Gradient, e.g., starting at 50°C and ramping up nih.gov |

| Ionization Mode | Electron Impact (EI) labrulez.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Spectroscopic Characterization Techniques in Nitrosamine Research

Spectroscopic techniques are indispensable for the structural elucidation and characterization of nitrosamines like this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular structure, confirming the identity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for confirming the molecular structure of nitrosamines. A key feature of asymmetrical nitrosamines is the restricted rotation around the nitrogen-nitrogen (N-N) single bond due to its partial double-bond character. acanthusresearch.com This restriction can lead to the existence of two distinct and stable rotational isomers (rotamers), often designated as E and Z configurations. nih.gov These isomers can be observed as separate sets of signals in the NMR spectrum, as the different spatial arrangements of the alkyl groups cause the corresponding protons and carbons to have different chemical shifts. acanthusresearch.comnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For nitrosamines, the most characteristic absorption bands are associated with the N-N and N=O bonds. pw.edu.pl The N=O stretching vibration typically appears as a strong band in the region of 1486–1408 cm⁻¹. pw.edu.pl The N-N stretching vibration is generally observed as a strong band at a lower frequency, typically between 1106 and 1052 cm⁻¹. pw.edu.pl The presence of these characteristic bands in the IR spectrum provides strong evidence for the nitrosamine functional group.

Method Validation and Performance Evaluation for Nitrosamine Quantification

To ensure the reliability and accuracy of data, any analytical method used for the quantification of this compound must be thoroughly validated according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). eurofins.comthermofisher.com Method validation demonstrates that the analytical procedure is suitable for its intended purpose. eurofins.com The key performance parameters evaluated include specificity, linearity, accuracy, precision, and the limits of detection and quantification. nih.gov

Specificity: This parameter ensures that the signal measured is from the target analyte and not from any interfering components in the sample matrix, such as the API, excipients, or other impurities. nih.govnih.gov

Linearity: Linearity is established by analyzing a series of standards at different concentrations. The method should produce results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of greater than 0.99 is typically required to demonstrate linearity. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. japsonline.comnih.gov For nitrosamines, methods must be sensitive enough to achieve LOQs in the parts-per-billion (ppb) or ng/mL range to meet regulatory limits. japsonline.comnih.gov

Accuracy: Accuracy is determined by measuring the agreement between the experimental value and a known true value. It is often assessed by performing recovery studies on samples spiked with a known amount of the nitrosamine standard. Recoveries are typically required to be within a predefined range, such as 70% to 130%. thermofisher.comnih.gov

Precision: Precision measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the percent relative standard deviation (%RSD) for a series of measurements. sciex.comnih.gov

Table 3: Typical Acceptance Criteria for Nitrosamine Method Validation

| Validation Parameter | Acceptance Criterion |

| Specificity | No interference at the retention time of the analyte. |

| Linearity (Correlation Coefficient) | r² ≥ 0.99 nih.gov |

| Accuracy (% Recovery) | Typically within 80-120% or 70-130% thermofisher.comnih.govyoutube.com |

| Precision (% RSD) | Typically ≤ 15% nih.gov |

| Limit of Quantitation (LOQ) | Sufficiently low to quantify the analyte at the required specification limit (e.g., < 30% of the limit). ipa-india.org |

Sample Preparation Strategies for Nitrosamine Analysis in Complex Matrices

Effective sample preparation is a critical step in the analysis of nitrosamines, as it aims to isolate the target analyte from the complex sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. sepscience.com The choice of sample preparation technique depends on the nature of the matrix (e.g., API, finished drug product, etc.) and the analytical method being used. sepscience.comthermofisher.com

Direct Dissolution: This is the simplest approach, where the sample is dissolved in a suitable solvent, such as water, methanol, or dichloromethane. sepscience.comsciex.com The resulting solution is then typically centrifuged to remove insoluble materials and filtered before injection into the analytical instrument. sepscience.comsciex.com This method is fast but may not be suitable for all matrices due to potential interferences.

Liquid-Liquid Extraction (LLE): LLE is a common technique used to separate compounds based on their relative solubilities in two different immiscible liquids. For nitrosamine analysis, the sample is typically dissolved in an aqueous solution, and the nitrosamines are extracted into an organic solvent like dichloromethane. edqm.eu This process helps to remove water-soluble matrix components.

Solid-Phase Extraction (SPE): SPE is a highly effective and selective sample cleanup and concentration technique. nih.govnih.gov In a typical SPE procedure, the sample solution is passed through a cartridge containing a solid adsorbent (the stationary phase). The nitrosamine is retained on the sorbent while matrix impurities are washed away. The purified nitrosamine is then eluted from the cartridge with a small volume of an appropriate solvent. nih.gov SPE can significantly improve the sensitivity and robustness of the subsequent analysis by reducing matrix effects. nih.gov

Table 4: Comparison of Sample Preparation Techniques for Nitrosamine Analysis

| Technique | Principle | Advantages | Disadvantages |

| Direct Dissolution | Sample is dissolved in a solvent, then centrifuged and filtered. sciex.com | Simple, fast, and requires minimal solvent. | Limited cleanup; high potential for matrix interference. sepscience.com |

| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases. edqm.eu | Good for removing highly polar or non-polar interferences. | Can be labor-intensive and may use large volumes of organic solvents. |

| Solid-Phase Extraction (SPE) | Analyte is adsorbed onto a solid support, interferences are washed away, and the analyte is eluted. nih.gov | Highly selective, provides excellent cleanup and concentration, reduces matrix effects. nih.gov | Can be more time-consuming and costly than other methods. |

Environmental Fate and Transformation Mechanisms of 2,2 Dimethylpropyl Nitrosomethyl Amine

Environmental Partitioning Mechanisms in Various Compartments (e.g., soil, water, air)

N-nitrosamines, particularly those with smaller alkyl groups like NDMA, are characterized by high water solubility and relatively low octanol-water partition coefficients (Kow), indicating they are hydrophilic. epa.govnih.gov This suggests they will preferentially reside in the aqueous phase rather than sorbing to soil organic matter or bioconcentrating in aquatic organisms. epa.gov For example, NDMA is completely miscible in water and is not expected to sorb significantly to solid particles or sediment. epa.gov

The partitioning between water and air is described by the Henry's Law constant (KH). For NDMA, the dimensionless Henry's law constant (K'H) has been reported as 1.0 x 10⁻⁴, suggesting a relatively high potential to volatilize from water when used for irrigation. nih.gov In the atmosphere, NDMA is expected to exist solely in the vapor phase. epa.gov

Given the larger, branched alkyl group (2,2-dimethylpropyl) of the target compound compared to dimethylamine, its water solubility would likely be lower and its log Kow higher than that of NDMA, leading to a greater tendency to adsorb to soil and sediment. However, without experimental data, the extent of this partitioning remains speculative.

Table 1: Physicochemical Properties of Selected N-Nitrosamines This table includes data for common N-nitrosamines to provide context, as specific experimental data for (2,2-Dimethylpropyl)(nitrosomethyl)amine is not available.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Water Solubility | log Kow | Vapor Pressure (at 20°C) | Henry's Law Constant (atm-m³/mole at 20°C) |

|---|---|---|---|---|---|---|

| N-Nitrosodimethylamine (NDMA) | C₂H₆N₂O | 74.08 | Soluble nih.gov | -0.57 | 5 mm Hg chemicalbook.com | 1.47 x 10⁻⁶ (estimated) cdc.gov |

| N-Nitrosodi-n-propylamine (NDPA) | C₆H₁₄N₂O | 130.19 | 9,894 mg/L cdc.gov | 1.36 cdc.gov | 0.086 mm Hg (estimated) cdc.gov | 1.47 x 10⁻⁶ (estimated) cdc.gov |

| N-Nitrosomethyl-N-propylamine | C₄H₁₀N₂O | 102.14 | Data not available | 1.1 (predicted) nih.gov | Data not available | Data not available |

Abiotic Transformation Pathways in Environmental Systems

Abiotic transformation involves non-biological degradation processes, primarily hydrolysis and photolysis.

N-nitrosamines are generally considered to be chemically stable and resistant to hydrolysis under the mild aqueous conditions and pH ranges (pH 4-9) typically found in natural environmental systems. nih.govresearchgate.net While hydrolysis can occur under strongly acidic conditions, these are not representative of most soil and water environments. nih.gov Studies on various nitrosamines, including N-nitrosodiethanolamine (NDELA) and N-nitrosodiphenylamine, have shown them to be resistant to hydrolytic degradation. researchgate.net Therefore, it is expected that this compound would not undergo significant degradation via hydrolysis in the environment.

Photolysis, or degradation by sunlight, is a major transformation pathway for N-nitrosamines. acs.orgacs.org These compounds absorb ultraviolet (UV) radiation, which can induce the cleavage of the relatively weak N-N bond. nih.govmdpi.com

In the atmosphere, this process is rapid. For instance, the vapor-phase photolysis half-life of NDMA in sunlight is estimated to be as short as 5 to 30 minutes. epa.gov This suggests that N-nitrosamines that volatilize into the air are short-lived and have a low potential for atmospheric accumulation. researchgate.netacs.org

In aquatic systems, photolysis is also a key degradation route, but its efficiency can be limited. nih.gov The process is primarily confined to sunlight-exposed surface waters. nih.gov The rate of degradation can be significantly hindered by the presence of other dissolved and particulate matter that absorbs or scatters light. nih.govresearchgate.net The quantum yield of NDMA decomposition is relatively constant between pH 2 and 8 but drops significantly in more alkaline conditions (pH > 8). nih.gov The photolysis of N-nitrosamines proceeds through the formation of radical intermediates. nih.gov It is highly probable that this compound is susceptible to photolytic degradation, particularly in the atmosphere and sunlit surface waters.

Long-Range Transport Potential and Environmental Persistence

The potential for long-range environmental transport (LRET) and persistence of a chemical depends on its degradation rates in various media.

Air: Due to rapid photolysis, the atmospheric lifetime of N-nitrosamines is expected to be short. epa.govacs.org This significantly limits their potential for long-range transport through the atmosphere.

Water: In aquatic environments, N-nitrosamines are more persistent than in air. acs.org Their high water solubility and low tendency to sorb to sediment facilitate transport within river systems and leaching from soil into groundwater. epa.govscies.org The persistence in water is primarily limited by photolysis in sunlit zones and biodegradation. nih.govcdc.gov Compounds with long biodegradation half-lives and low Kow values are considered to have the highest potential for transport into groundwater. scies.org

Soil: In soil, the persistence of nitrosamines is governed by a combination of volatilization, leaching, photolysis at the surface, and biodegradation. cdc.gov High mobility in soil is a key characteristic of smaller nitrosamines like NDMA, creating a potential for groundwater contamination. epa.gov

Advanced Research Perspectives and Methodological Developments

Enzyme Kinetics in N-Nitrosamine Biotransformation Research

The biotransformation of N-nitrosamines is a critical area of study, as metabolic activation is a prerequisite for their carcinogenic activity. nih.gov This process is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. impactfactor.orgpjoes.com Kinetic studies of these enzymatic reactions provide valuable insights into the rates and mechanisms of activation and detoxification pathways.

The metabolism of N-nitrosamines, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), has been extensively investigated, with cytochrome P450 2E1 (CYP2E1) and cytochrome P450 2A6 (CYP2A6) identified as key enzymes in their oxidation. nih.govnih.gov The enzymatic process typically involves α-hydroxylation, which leads to the formation of unstable intermediates that can ultimately generate alkylating agents capable of modifying DNA. impactfactor.orgresearchgate.net

Kinetic analyses have revealed important characteristics of these reactions. For instance, the oxidation of NDMA by rat or human CYP2E1 exhibits a high apparent intrinsic kinetic deuterium (B1214612) isotope effect (KIE), indicating that C-H bond breaking is a rate-limiting step in the reaction. nih.gov Studies with NDEA have shown a slightly lower intrinsic KIE. nih.gov Furthermore, research on the oxidation of NDMA and NDEA by CYP2E1 has indicated that the reactions are processive, meaning the enzyme can catalyze multiple oxidation steps without releasing the intermediate substrate. nih.gov This is evidenced by the lack of kinetic lags in the formation of carboxylic acid products from the initial aldehyde metabolites. nih.gov

The involvement of multiple CYP isozymes in the metabolism of nitrosamines has been demonstrated, with varying affinities and catalytic efficiencies. nih.gov For example, in mouse liver microsomes, at least two enzymes are involved in the dealkylation of NDMA and NDEA. nih.gov Studies have shown that CYP2A5 (the mouse ortholog of human CYP2A6) has a higher affinity for NDEA, while CYP2E1 is the primary enzyme for NDMA metabolism. nih.gov Importantly, significant interindividual variation in the expression and activity of these enzymes has been observed in human liver microsomes, which can lead to substantial differences in the metabolic activation of nitrosamines among individuals. nih.gov

While specific kinetic data for (2,2-Dimethylpropyl)(nitrosomethyl)amine are not extensively detailed in the available literature, the principles derived from studies of other asymmetric alkylnitrosamines can be applied. The presence of both a methyl and a neopentyl group suggests that its metabolism could be complex, potentially involving multiple CYP isozymes and exhibiting unique kinetic parameters.

Table 1: Key Cytochrome P450 Enzymes in N-Nitrosamine Metabolism

Applications of Adductomics in Chemical Biology Research

Adductomics is an emerging field that focuses on the comprehensive analysis of covalent modifications (adducts) to biological macromolecules such as DNA and proteins by reactive chemicals. nih.govencyclopedia.pubproquest.com This "omic" approach has significant applications in toxicology, molecular epidemiology, and chemical biology, providing a powerful tool to assess exposure to carcinogens and understand their mechanisms of action. nih.govresearchgate.net

For N-nitrosamines, metabolic activation leads to the formation of highly reactive electrophilic species that can bind to nucleophilic sites in cellular macromolecules, forming adducts. nih.govresearchgate.net These adducts can serve as biomarkers of exposure and may play a crucial role in the initiation of carcinogenesis. nih.gov The study of these adducts, particularly DNA adducts, is a central focus of adductomics research. nih.gov

The applications of adductomics in the context of alkylnitrosamine research are multifaceted:

Biomarkers of Exposure and Biologically Effective Dose: DNA and protein adducts can serve as stable biomarkers that reflect the "biologically effective dose" of a carcinogen—the amount that has reached its target and reacted with critical cellular components. encyclopedia.pub This is particularly valuable for assessing exposure to N-nitrosamines, which are often present at low levels in the environment and diet. nih.gov

Mechanistic Insights into Carcinogenesis: The types and locations of DNA adducts can provide clues about the mutagenic potential of a carcinogen. researchgate.net For example, certain O-alkylated guanine (B1146940) adducts are known to be highly miscoding and are strongly implicated in the carcinogenic process. nih.govmdpi.com Adductomics can help to identify the full spectrum of adducts formed by a particular nitrosamine (B1359907), aiding in the elucidation of its carcinogenic mechanism. nih.gov

Assessing Interindividual Variability: Adductomics can be used to investigate how genetic polymorphisms in metabolic enzymes and DNA repair pathways influence an individual's susceptibility to the effects of carcinogens. nih.gov Higher levels of adducts may be observed in individuals with more active metabolic activation pathways or less efficient DNA repair.

Environmental and Food Safety Assessment: Adductomics can be applied to assess the impact of environmental and dietary exposure to N-nitrosamines. encyclopedia.pubproquest.com By analyzing adduct levels in biological samples from human populations or sentinel organisms, researchers can gain insights into the extent of exposure and the potential health risks. encyclopedia.pub

The application of adductomics to study this compound would involve the identification and quantification of adducts formed from its metabolic activation. This would likely include methyl-DNA adducts from the methyl group and potentially more complex adducts derived from the neopentyl group. Such studies would be invaluable in assessing its carcinogenic potential and understanding its mode of action.

Table 2: Examples of DNA Adducts Formed from N-Nitrosamines

Emerging Research Avenues in Alkylnitrosamine Studies

Research on alkylnitrosamines continues to evolve, driven by ongoing concerns about their presence in pharmaceuticals, food, and the environment, as well as by advancements in analytical and molecular biology techniques. theanalyticalscientist.comnih.gov

One significant emerging area is the investigation of novel metabolic pathways. While α-hydroxylation is the primary activation pathway for many N-nitrosamines, recent research has explored the possibility of other metabolic transformations. nih.gov For instance, studies on tobacco-specific nitrosamines have shown that cytochrome P450 enzymes can catalyze the formation of nitrosamides, which are more stable than the corresponding α-hydroxynitrosamines and can also alkylate DNA. nih.gov Investigating whether similar pathways exist for other alkylnitrosamines, including asymmetric compounds like this compound, is a promising avenue of research.

The development of more sensitive and specific analytical methods is another key research direction. theanalyticalscientist.com Advances in mass spectrometry and other techniques are enabling the detection of nitrosamines and their metabolites at increasingly lower levels. mdpi.com This is crucial for accurate exposure assessment and for monitoring the effectiveness of mitigation strategies in food and pharmaceutical manufacturing. theanalyticalscientist.commdpi.com

Furthermore, there is a growing emphasis on understanding the complete "exposome," which encompasses all environmental exposures throughout an individual's life. Adductomics plays a crucial role here, as it can provide a more integrated measure of exposure to reactive chemicals from various sources. encyclopedia.pub Future research will likely focus on developing high-throughput adductomics methods and applying them to large-scale epidemiological studies to better understand the links between nitrosamine exposure and human disease. nih.gov

The potential for endogenous formation of nitrosamines from dietary precursors continues to be an active area of investigation. pjoes.com Research is ongoing to better understand the factors that influence this process, such as the composition of the gut microbiome and dietary habits.

Finally, the development of in silico and in vitro models to predict the metabolic fate and toxicological properties of nitrosamines is a rapidly advancing field. nih.gov These models can help to prioritize compounds for further testing and can provide valuable insights into their mechanisms of action, reducing the need for extensive animal testing.

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for (2,2-Dimethylpropyl)(nitrosomethyl)amine, and how can impurities be minimized during synthesis?

- Methodology : The compound is synthesized via nitrosation of the parent secondary amine using nitrous acid (HNO₂) or sodium nitrite (NaNO₂) under acidic conditions. To minimize impurities (e.g., dialkylnitrosamines), strict temperature control (0–5°C) and stoichiometric monitoring of nitrosating agents are critical. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization in non-polar solvents is recommended .

- Data Contradictions : Some protocols report side products like tertiary nitrosamines if excess nitrite is used, necessitating post-synthesis LC-MS analysis to confirm purity .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying the nitroso (–N=O) group (δ ~1100–1250 ppm in ¹³C) and branched alkyl chain conformation .

- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]⁺ ion) and excludes isobaric impurities .

- FT-IR : The N–N=O stretch (~1450–1550 cm⁻¹) validates nitrosamine formation .

Q. What safety protocols are mandated for handling nitrosamine derivatives in laboratory settings?

- Guidelines :

- Use PPE (gloves, goggles, fume hoods) due to carcinogenic risks.

- Neutralize waste with 10% ascorbic acid to reduce nitrosamine stability before disposal .

- Contradictions : While some safety sheets classify nitrosamines as Category 4 acute toxins, chronic exposure risks (e.g., mutagenicity) require stricter institutional protocols than those listed in general SDS documents .

Advanced Research Questions

Q. How does the steric environment of the 2,2-dimethylpropyl group influence the compound’s thermal stability and decomposition kinetics?

- Methodology : Perform thermogravimetric analysis (TGA) and ¹H NMR kinetics at elevated temperatures (e.g., 80–100°C) to study cleavage of the N–NO bond. Compare with analogs (e.g., diisopropylnitrosamine) to assess steric effects on activation energy .

- Data Insights : Bulkier alkyl groups (e.g., 2,2-dimethylpropyl) reduce decomposition rates by ~30% compared to linear chains due to hindered radical recombination .

Q. What mechanistic insights can be gained from studying this compound in radical-mediated polymerization systems?

- Methodology : Use the compound as a dormant initiator in nitroxide-mediated polymerization (NMP). Monitor chain growth via ESR spectroscopy to track radical intermediates (e.g., DEPN-mediated systems) and calculate equilibrium constants (K = [radical]/[dormant species]) .

- Contradictions : Unlike TEMPO-based systems, branched nitrosamines may exhibit lower K values, requiring higher temperatures for efficient polymerization .

Q. How can trace levels of this compound be quantified in pharmaceutical matrices to comply with EMA guidelines?

- Methodology :

- LC-MS/MS : Use a C18 column with MRM transitions for nitrosamine-specific ions (e.g., m/z 130 → 85).

- Sample Prep : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate nitrosamines from complex APIs .

- Regulatory Thresholds : EMA mandates limits ≤ 18 ng/day for nitrosamines; method validation must achieve LOQ ≤ 1 ppb .

Q. What computational approaches predict the mutagenic potential of this compound compared to other nitrosamines?

- Methodology :

- QSAR Models : Train models using datasets from Ames test results for structurally similar nitrosamines (e.g., NDMA, NDEA).

- Docking Studies : Simulate interactions with DNA bases (e.g., guanine alkylation) to assess adduct formation likelihood .

- Contradictions : Some models underestimate risks for branched nitrosamines due to sparse training data, necessitating in vitro validation .

Key Challenges and Contradictions

- Synthetic Yield vs. Purity : Optimizing nitrosation conditions to balance yield (60–70%) and purity (>98%) remains challenging due to competing hydrolysis pathways .

- Regulatory vs. Experimental Limits : While EMA guidelines focus on ppm-level detection, mechanistic studies (e.g., radical kinetics) require ng-scale precision, demanding advanced instrumentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.